TNPAL-Sphingomyelin
Description
Properties
Molecular Formula |
C41H73N6O12P |
|---|---|
Molecular Weight |
873.0 g/mol |
IUPAC Name |
[(E,2R,3S)-3-hydroxy-2-[12-(3,4,5-trinitroanilino)dodecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H73N6O12P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-39(48)36(34-59-60(56,57)58-31-30-47(2,3)4)43-40(49)28-25-22-19-16-14-17-20-23-26-29-42-35-32-37(44(50)51)41(46(54)55)38(33-35)45(52)53/h24,27,32-33,36,39,42,48H,5-23,25-26,28-31,34H2,1-4H3,(H-,43,49,56,57)/b27-24+/t36-,39+/m1/s1 |
InChI Key |
BBNMABNSMKBCGK-UWNFNMISSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Tnpal Sphingomyelin: Design and Application As a Research Substrate
Structural Design Considerations of Trinitrophenylaminolauroyl Sphingomyelin (B164518) (TNPAL-SM)
The efficacy of TNPAL-Sphingomyelin as a research tool stems from its synthetic design, which pairs a spectrophotometrically active reporter group with a lipid structure recognizable by sphingolipid-metabolizing enzymes.
A key feature of this compound is the covalent attachment of a trinitrophenyl (TNP) group to the amino group of a lauric acid molecule, which is subsequently attached to the sphingosine backbone. This TNPAL moiety serves as a chromophore, a molecule that absorbs light in the ultraviolet-visible range. The intact this compound substrate and its hydrolyzed product have distinct properties that allow for their differentiation using spectrophotometry.
The enzymatic cleavage of the phosphocholine head group by sphingomyelinase yields TNPAL-ceramide (also referred to as TNPAL-N-Acylsphingosine). This product can be selectively extracted into an organic solvent phase, and its concentration is determined by measuring the absorbance at a specific wavelength, typically 330 nm sigmaaldrich.com. The intensity of the color is directly proportional to the amount of hydrolyzed substrate, enabling a quantitative measure of enzyme activity. The millimolar extinction coefficient of the resulting TNPAL-ceramide product at 330 nm has been established, which is crucial for calculating the precise rate of hydrolysis sigmaaldrich.com.
The substrate's structure includes a lauryl acyl chain (a saturated 12-carbon chain). The presence of a fatty acyl chain is essential for the molecule to be recognized as a substrate by sphingomyelinase, an enzyme that acts on lipids. The length and saturation of the acyl chain can significantly influence the physical properties of sphingomyelin bilayers and their interaction with enzymes nih.gov.
While native sphingomyelins can have a variety of acyl chain lengths, the lauryl chain in TNPAL-SM is specifically chosen to balance two critical factors for an effective assay:
Enzyme Recognition: The hydrophobic acyl chain is necessary for proper binding within the active site of the sphingomyelinase enzyme.
Substrate Handling: Compared to sphingomyelins with very long acyl chains (e.g., C24), the C12 lauryl chain imparts properties that make the molecule easier to handle and solubilize in the detergent-based aqueous systems used for in vitro enzyme assays. The shortening of acyl chains can impact the packing and barrier properties of lipid membranes, a factor that is leveraged to ensure the substrate is accessible to the enzyme in the assay environment mdpi.com.
Methodological Aspects of this compound Preparation for Biochemical Assays
Proper preparation of the lipid substrate is critical for obtaining accurate and reproducible results in enzyme assays.
This compound is a lipid and is therefore insoluble in aqueous buffers. It is typically supplied dissolved in an organic solvent mixture, such as chloroform and methanol (2:1 v/v) sigmaaldrich.com. For use in a biochemical assay, the organic solvent must first be removed. This is commonly achieved by evaporating the solvent under a stream of inert nitrogen gas, which leaves a thin film of the lipid substrate on the wall of a glass vial sigmaaldrich.com.
To make the lipid accessible to the water-soluble enzyme, the TNPAL-SM film is then reconstituted in an aqueous buffer containing a non-ionic detergent, such as Triton X-100 sigmaaldrich.com. The detergent molecules form micelles that incorporate the lipid substrate, effectively solubilizing it in the reaction mixture. This micellar solution presents the this compound in a state that can be readily acted upon by sphingomyelinase.
Table 1: Reconstitution Protocol Summary
| Step | Procedure | Purpose |
| 1. Aliquoting | Dispense the required volume of TNPAL-SM in chloroform/methanol solution into a glass vial. | To measure the precise amount of substrate needed for the assay. |
| 2. Evaporation | Remove the organic solvent using a gentle stream of nitrogen gas. | To eliminate the organic solvent, which would interfere with the enzyme assay, leaving a dry lipid film. |
| 3. Reconstitution | Add an aqueous buffer containing a detergent (e.g., Triton X-100) to the vial. | To solubilize the lipid substrate in the aqueous assay environment by forming micelles. |
| 4. Equilibration | Incubate the mixture at the assay temperature (e.g., 37°C). | To ensure the substrate is fully solubilized and at the optimal temperature for the enzymatic reaction. |
Principles of Spectrophotometric Detection of this compound Hydrolysis
The assay's principle is based on the enzymatic generation of a chromogenic product that can be quantified.
The core of the assay is the hydrolysis of this compound by the enzyme sphingomyelinase. The enzyme catalyzes the cleavage of the phosphodiester bond, releasing the polar phosphocholine head group and leaving the lipophilic product, TNPAL-ceramide nih.govcaymanchem.com.
To quantify the reaction, the assay is stopped (e.g., by adding a mixture of isopropanol, heptane, and sulfuric acid), and a two-phase system is created by adding water and an organic solvent like heptane sigmaaldrich.com. The chromogenic product, TNPAL-ceramide, being highly hydrophobic, partitions into the upper organic phase, while the unreacted substrate and other water-soluble components remain in the lower aqueous phase. This extraction step effectively separates the product from the substrate.
The amount of TNPAL-ceramide in the isolated organic phase is then quantified by measuring its absorbance with a spectrophotometer at 330 nm sigmaaldrich.com. The measured absorbance can be converted into the concentration of the product using the Beer-Lambert law and the known molar extinction coefficient of TNPAL-ceramide (14.0 mM⁻¹cm⁻¹ at 330 nm) sigmaaldrich.com. This allows for the calculation of the rate of the sphingomyelinase activity.
While TNPAL-ceramide is the direct product, further enzymatic action by a ceramidase could hydrolyze the amide linkage to release the lauryl fatty acid and yield TNPAL-sphingosine . However, standard sphingomyelinase assays are designed to measure the formation of TNPAL-ceramide.
Table 2: Spectrophotometric Assay Parameters
| Parameter | Value/Description | Reference |
| Substrate | N-(12-[2,4,6-trinitrophenylamino]lauroyl)-sphingosylphosphorylcholine (TNPAL-SM) | sigmaaldrich.comsigmaaldrich.com |
| Enzyme | Sphingomyelinase (EC 3.1.4.12) | sigmaaldrich.com |
| Primary Product | TNPAL-ceramide (TNPAL-N-Acylsphingosine) | sigmaaldrich.com |
| Detection Wavelength | 330 nm | sigmaaldrich.com |
| Molar Extinction Coefficient (ε) of Product | 14.0 mM⁻¹cm⁻¹ | sigmaaldrich.com |
| Assay Principle | Measurement of the increase in absorbance at 330 nm due to the formation of TNPAL-ceramide. | sigmaaldrich.com |
Development and Optimization of Spectrophotometric Assay Protocols
The design of this compound as a chromogenic substrate has facilitated the development of straightforward and efficient spectrophotometric assays for measuring sphingomyelinase activity. The core principle of these assays lies in the enzymatic hydrolysis of this compound, which yields two products: Choline Phosphate and a colored compound, TNPAL-N-Acylsphingosine. sigmaaldrich.com The intensity of the color produced by TNPAL-N-Acylsphingosine is directly proportional to the amount of substrate hydrolyzed, allowing for the quantification of enzyme activity by measuring the change in absorbance at a specific wavelength.
The development of a robust assay protocol using this compound involves the systematic optimization of several key reaction parameters to ensure maximal enzyme activity, stability, and sensitivity. This process typically includes the determination of the optimal pH, temperature, substrate concentration, and the strategic use of detergents to ensure proper substrate presentation to the enzyme.
A foundational colorimetric method has been established for bacterial sphingomyelinases, which provides a framework for assay conditions. sigmaaldrich.com The reaction is monitored by measuring the absorbance of the TNPAL-N-Acylsphingosine product at 330 nm. sigmaaldrich.com Key components and conditions of this assay are detailed below.
Table 1: Standard Reaction Conditions for Spectrophotometric Sphingomyelinase Assay Using this compound sigmaaldrich.com
| Parameter | Condition |
| Temperature | 37°C |
| pH | 7.4 |
| Wavelength (A) | 330nm |
| Light Path | 1 cm |
The optimization of such an assay protocol involves a multi-step process. Initially, the optimal pH is determined, which can vary significantly depending on the source of the sphingomyelinase. For instance, acid sphingomyelinases (ASM) exhibit optimal activity at acidic pH (typically 4.5-5.0), while neutral sphingomyelinases (NSM) function best at a neutral pH around 7.4. nih.govnih.gov The temperature is also optimized, with 37°C being a common temperature for enzymes from mammalian or bacterial sources. sigmaaldrich.com
A critical aspect of the assay development is the preparation of the this compound substrate solution. Due to its amphipathic nature, this compound requires the presence of a detergent, such as Triton X-100, to form mixed micelles in the aqueous buffer. sigmaaldrich.com This micellar solution mimics the natural environment of the cell membrane where sphingomyelin is typically found, ensuring the substrate is accessible to the enzyme. The concentration of the detergent is a crucial parameter to optimize, as it can influence enzyme activity.
The final concentrations of all reagents in the reaction mixture are carefully optimized to achieve a linear reaction rate over a defined period. This ensures that the measured activity is proportional to the enzyme concentration. An example of final assay concentrations in a developed protocol is provided in the table below.
Table 2: Final Optimized Concentrations in a Sphingomyelinase Assay sigmaaldrich.com
| Component | Final Concentration |
| Tris Buffer | 250 mM |
| MgCl2 | 10 mM |
| This compound | 12% (w/v) |
| Triton X-100 | 1.0% (v/v) |
| Sphingomyelinase | 0.01 unit |
Further development can involve adapting the assay for high-throughput screening in microplate formats, such as 384-well or 1536-well plates. nih.gov This miniaturization requires proportional reduction of all reagent volumes and re-optimization to account for the different surface-to-volume ratios and potential for compound interference in screening applications. nih.gov The robustness of the assay in these formats is assessed by statistical parameters like the signal-to-basal ratio. nih.gov
Mechanisms of Sphingomyelinase Activity: Insights from Tnpal Sphingomyelin Substrate Studies
Enzymatic Characterization of Diverse Sphingomyelinase Isoforms Using TNPAL-Sphingomyelin
Kinetic and Regulatory Properties of Acid Sphingomyelinases (ASMase)
Acid sphingomyelinases (ASMase) are key enzymes in cellular stress responses and are optimally active at an acidic pH, consistent with their primary localization within lysosomes. The single gene, SMPD1, encodes for two forms of ASMase: a lysosomal (L-ASM) and a secretory (S-ASM) form, which arise from differential post-translational modifications.
Studies utilizing various substrates have shed light on the kinetic and regulatory properties of ASMase. L-ASM is a soluble glycoprotein that plays a critical role in the degradation of membrane-bound sphingomyelin (B164518) into ceramide and phosphorylcholine. Its activity is significantly influenced by the lipid environment, with anionic lipids such as bis(monoacylglycero)phosphate and phosphatidylinositol acting as effective stimulators of sphingomyelin hydrolysis in detergent-free liposomal systems. Furthermore, the curvature of the lipid membrane has been shown to affect degradation rates, with substantially higher rates observed in small unilamellar vesicles (SUVs) compared to large unilamellar vesicles (LUVs).
The regulation of ASMase activity is complex and involves various factors. For instance, S-ASM activity is dependent on the presence of zinc ions (Zn²⁺) for its full enzymatic function, whereas L-ASM is believed to have Zn²⁺ tightly bound, making it less dependent on exogenous zinc. The activity of ASMase can also be modulated by various cytokines. For example, in response to inflammatory stimuli, there can be a regulated secretion of S-ASM, leading to the generation of specific ceramide species.
Kinetic and Regulatory Properties of Neutral Sphingomyelinases (NSMase)
Neutral sphingomyelinases (NSMases) are a family of enzymes that are optimally active at a neutral pH and are considered key mediators of stress-induced ceramide production. There are several identified mammalian NSMase enzymes, with nSMase2 being the most extensively studied.
A defining characteristic of most NSMases is their dependence on divalent cations for activity, with magnesium ions (Mg²⁺) being a common requirement. However, some studies have identified novel NSMases that are magnesium-independent. The activity of NSMases is also subject to regulation by various cellular factors. For instance, the WD-40 repeat protein FAN (Factor Associated with Neutral Sphingomyelinase) is known to couple the p55 tumor necrosis factor (TNF) receptor to the activation of NSMase, highlighting a crucial role for this enzyme in TNF signaling pathways nih.gov.
The lipid environment also plays a significant role in modulating NSMase activity. Anionic phospholipids, particularly phosphatidylserine, have been shown to be potent activators of magnesium-dependent NSMase. In studies where plasma membranes were delipidized with Triton X-100, the addition of phosphatidylserine markedly restored enzyme activity sigmaaldrich.com. This suggests that phosphatidylserine may function as a natural activator of NSMase within the cellular membrane sigmaaldrich.com.
Defining Optimal Enzymatic Parameters and Reaction Conditions
Determination of Michaelis-Menten Kinetics (K_m, V_max) using TNPAL-SM as a Substrate
However, kinetic studies using other substrates have provided insights into the catalytic efficiency of sphingomyelinases. For instance, studies on acid sphingomyelinase in human cerebrospinal fluid using a fluorescently labeled substrate, BODIPY-C12-SM, revealed an apparent K_m value of 20 µM and a V_max of 6 pmol/h/µl nih.gov. In another study, the apparent K_m for a neutral sphingomyelinase activity in human serum was determined to be 60 µM with a V_max of 1500 fmol/h/µl, also using a fluorescent substrate nih.gov. Research on acid sphingomyelinase using a radiolabeled substrate, [N-methyl-¹⁴C]sphingomyelin, in 293 cells reported a basal K_m of 11 µM and a V_max of 21 nmol/h/mg, which increased to 33 nmol/h/mg upon TNF treatment nih.gov.
| Enzyme Isoform | Source | Substrate | K_m | V_max | Reference |
|---|---|---|---|---|---|
| Acid Sphingomyelinase | Human Cerebrospinal Fluid | BODIPY-C12-SM | 20 µM | 6 pmol/h/µl | nih.gov |
| Neutral Sphingomyelinase | Human Serum | Fluorescently labeled SM | 60 µM | 1500 fmol/h/µl | nih.gov |
| Acid Sphingomyelinase | 293 Cells | [N-methyl-¹⁴C]sphingomyelin | 11 µM | 21 nmol/h/mg (basal) | nih.gov |
| Acid Sphingomyelinase | 293 Cells | [N-methyl-¹⁴C]sphingomyelin | 11 µM | 33 nmol/h/mg (TNF-treated) | nih.gov |
Influence of pH and Essential Cofactor Dependencies (e.g., Magnesium Ions) on Enzyme Activity
The catalytic activity of sphingomyelinases is highly dependent on the pH of the reaction environment and the presence of specific cofactors.
pH Optimum: Acid sphingomyelinase, as its name suggests, functions optimally under acidic conditions. Molecular dynamics and docking studies have shown that the ASMase structure at a pH of 5.0 maintains a completely open conformation of a loop near the catalytic domain, allowing for substrate accessibility nih.gov. At neutral or more acidic pH (e.g., pH 3.0), this loop adopts a conformation that either partially or completely closes the catalytic domain, hindering substrate binding nih.gov.
In contrast, neutral sphingomyelinases exhibit their highest activity at a neutral pH. For example, a broad optimal pH range of 7-9 has been reported for NSM activity in human serum researchgate.net.
Cofactor Dependencies: The activity of many sphingomyelinase isoforms is critically dependent on the presence of divalent cations. Secretory acid sphingomyelinase requires Zn²⁺ for its optimal activation.
Neutral sphingomyelinases are well-known to be magnesium-dependent enzymes. The presence of Mg²⁺ is often essential for their catalytic function. However, it is noteworthy that some NSM activity has been observed to be independent of Mg²⁺, and in some cases, high concentrations of Mg²⁺ (≥ 20 mM) can even be inhibitory to certain NSM activities researchgate.net. For instance, a novel magnesium-independent neutral sphingomyelinase with a pH optimum of 7.0 has been identified in purified myelin fractions from rat brain.
| Enzyme Isoform | Optimal pH | Essential Cofactor(s) |
|---|---|---|
| Acid Sphingomyelinase (ASMase) | ~5.0 | Zn²⁺ (especially for S-ASM) |
| Neutral Sphingomyelinase (NSMase) | ~7.0 - 9.0 | Mg²⁺ (typically) |
Effects of Detergents and Lipid Environment on Sphingomyelinase Kinetics
Detergents: Detergents are commonly used in in vitro assays to solubilize the lipid substrate and make it accessible to the enzyme. However, the choice and concentration of the detergent can significantly impact the observed enzyme kinetics. For instance, studies using mixed dispersions of the nonionic detergent Triton X-100 and sphingomyelin as a substrate for rat brain sphingomyelinase showed that the velocity versus substrate concentration curves deviated from the hyperbolic shape predicted by Michaelis-Menten kinetics. This suggests that the physicochemical properties of the detergent-lipid mixed micelles play a crucial role in the enzymatic reaction.
Furthermore, different sphingomyelinase isoforms can exhibit contrary preferences for detergents. For example, ASM is active with detergents like NP-40 and Triton X-100, while some NSM activities are active with sodium deoxycholate but not with NP-40 or Triton X-100 nih.gov.
Lipid Environment: The lipid composition of the membrane can directly modulate sphingomyelinase activity. As mentioned earlier, anionic phospholipids like phosphatidylserine can act as potent activators of neutral sphingomyelinase sigmaaldrich.com. The delipidation of plasma membranes with Triton X-100, which removes a significant portion of phospholipids, leads to a drastic reduction in NSMase activity. This activity can be substantially restored by the addition of phosphatidylserine, indicating its role as a potential natural activator sigmaaldrich.com.
For acid sphingomyelinase, negatively charged, lysosomally occurring lipids such as bis(monoacylglycero)phosphate and phosphatidylinositol have been found to be effective stimulators of sphingomyelin hydrolysis in a detergent-free liposomal assay system.
Molecular Mechanisms of SMase-Mediated Substrate Hydrolysis
The enzymatic hydrolysis of sphingomyelin by sphingomyelinases (SMases) is a critical event in cell signaling, releasing bioactive lipid messengers. The use of synthetic substrates, particularly this compound, has been instrumental in dissecting the molecular intricacies of this process. These studies provide deep insights into how SMases recognize their substrates and the functional consequences of the products formed.
Investigation of Substrate Specificity and Recognition of this compound Analogues
Sphingomyelinases exhibit a range of specificities for their substrates, which can be explored using synthetic analogues. This compound, or N-omega-trinitrophenyl-aminolaurylsphingosylphosphorylcholine, is a chromogenic derivative of sphingomyelin that serves as a valuable tool for studying SMase activity. sigmaaldrich.com Its trinitrophenyl group allows for the spectrophotometric measurement of hydrolysis, providing a continuous assay to determine enzyme kinetics and substrate preference. sigmaaldrich.com The rate of this compound hydrolysis is often compared to that of natural substrates, such as bovine brain sphingomyelin, to validate its utility and understand any differences in enzyme recognition. sigmaaldrich.com
Research into substrate specificity is not limited to chromogenic substrates. The design and synthesis of various sphingomyelin analogues have been crucial for probing the structural requirements of the SMase active site. These studies often involve modifying key functional groups within the sphingomyelin molecule to identify which moieties are essential for binding and catalysis. For instance, hydrolytically stable analogues have been created where the phosphodiester moiety of sphingomyelin is replaced with a carbamate group. nih.gov Certain compounds developed through this approach have demonstrated inhibitory activity against neutral sphingomyelinase, indicating that they can bind to the active site but cannot be hydrolyzed, thereby acting as competitive inhibitors. nih.gov
Such inhibitor design provides indirect information about substrate recognition. For an analogue to function as an inhibitor, it must be recognized and bound by the enzyme, highlighting the structural features tolerated by the enzyme's active site. The study of enzymes from different organisms, such as the neutral sphingomyelinase from Trypanosoma brucei (TbnSMase), has revealed that some SMases have a surprisingly broad substrate specificity. nih.govresearchgate.net TbnSMase can degrade not only sphingomyelin but also other sphingolipids like inositol-phosphoceramide and ethanolamine-phosphoceramide. nih.govresearchgate.net This broad specificity, if not present in mammalian SMases, could be exploited to develop parasite-specific inhibitors. nih.gov The investigation of how this compound and its analogues interact with these varied enzymes is fundamental to understanding the molecular basis of substrate recognition and for the development of selective therapeutic agents.
| Analogue Type | Structural Modification | Primary Research Application | Reference Finding |
|---|---|---|---|
| Chromogenic Substrate (this compound) | Addition of a trinitrophenyl (TNP) group to the N-acyl chain. | Allows for spectrophotometric monitoring of SMase activity in real-time. | Used as a substrate to determine the activity of various microbial and animal sphingomyelinases. sigmaaldrich.com |
| Hydrolytically Stable Inhibitors | Replacement of the phosphodiester moiety with a non-hydrolyzable carbamate moiety. | To probe the active site and develop selective inhibitors of SMase activity. | These analogues showed selective inhibitory activity on neutral sphingomyelinase in rat brain microsomes. nih.gov |
| Fluorescently Labeled Substrates | Attachment of a fluorescent group to the sphingomyelin molecule. | Enables sensitive detection of SMase activity in biological samples like serum and plasma. | Used to detect and characterize a neutral sphingomyelinase activity in human serum and plasma. nih.gov |
| Cytotoxic Prodrugs | Designed to be hydrolyzed by intracellular SMases into cytotoxic ceramide analogues. | To develop novel anti-proliferative agents that target cancer cells. | This approach aims to improve cellular uptake compared to administering ceramide analogues directly. researchgate.net |
Elucidation of Hydrolysis Product Formation and their Subsequent Role in Signaling
The hydrolysis of sphingomyelin by SMase yields two key products: phosphocholine and ceramide. wikipedia.orgebi.ac.uk While phosphocholine is released into the aqueous environment, the lipid-soluble ceramide remains within the cell membrane, where it functions as a critical second messenger in a multitude of signaling pathways. wikipedia.orgnih.gov The generation of ceramide is a pivotal event that can trigger diverse cellular responses, including apoptosis, cell cycle arrest, and inflammation. cusabio.com
One of the most well-studied pathways initiated by ceramide is the sphingomyelin signaling pathway, often activated by stimuli such as tumor necrosis factor-alpha (TNF-α). nih.govnih.govresearchgate.net Upon binding of TNF-α to its receptor, SMases are activated, leading to the rapid hydrolysis of sphingomyelin and a corresponding increase in ceramide concentration within the membrane. nih.govresearchgate.net This localized production of ceramide can lead to the formation of ceramide-enriched membrane domains, which alter the biophysical properties of the membrane and serve as platforms for the recruitment and activation of downstream signaling proteins. chemsrc.com
Ceramide can directly activate specific enzymes, such as ceramide-activated protein kinases and protein phosphatases (e.g., PP1 and PP2A), or influence broader signaling cascades. nih.govresearchgate.net For example, ceramide produced by acid sphingomyelinase (A-SMase) can activate cathepsin D, which in turn cleaves and activates the pro-apoptotic protein Bid, ultimately leading to mitochondrial dysfunction and apoptosis. researchgate.net Furthermore, ceramide can be further metabolized to generate other bioactive sphingolipids. Ceramidase can hydrolyze ceramide to produce sphingosine, which can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P). cusabio.comnih.gov Ceramide and S1P often have opposing effects; while ceramide is frequently pro-apoptotic, S1P typically promotes cell survival and proliferation. cusabio.com This balance, often termed the "sphingolipid rheostat," is crucial for determining cell fate. The use of substrates like this compound to study SMase activity provides a direct link between enzyme function and the production of these potent signaling molecules that govern critical cellular decisions.
| Hydrolysis Product | Enzyme of Formation | Primary Signaling Role | Downstream Effectors/Pathways |
|---|---|---|---|
| Ceramide | Sphingomyelinase (SMase) | Pro-apoptotic and pro-inflammatory second messenger. | Activates ceramide-activated protein kinases, protein phosphatases (PP1, PP2A), cathepsin D; influences MAPK and PI3K/AKT pathways. nih.govresearchgate.net |
| Phosphocholine | Sphingomyelinase (SMase) | Metabolic precursor. | Released into the cytosol and can be used for the synthesis of phosphatidylcholine and other lipids. wikipedia.orgnih.gov |
| Sphingosine | Ceramidase | Precursor to S1P; can inhibit protein kinase C. | Phosphorylated by sphingosine kinases (SphK1/2) to S1P. cusabio.comnih.gov |
| Sphingosine-1-Phosphate (S1P) | Sphingosine Kinase | Pro-survival and pro-proliferative second messenger. | Acts as a ligand for a family of G protein-coupled receptors (S1PRs), influencing cell survival, proliferation, and migration. cusabio.com |
Cellular and Molecular Biological Applications of Tnpal Sphingomyelin Probes
Elucidation of Intracellular Sphingolipid Metabolic Pathways in Biological Models
TNPAL-Sphingomyelin allows for the real-time tracking of sphingomyelin (B164518) metabolism within various cellular contexts. Its fluorescent properties enable researchers to visualize and quantify its conversion into other bioactive sphingolipids, providing critical insights into the spatial and temporal regulation of these pathways.
Fluorescent sphingomyelin analogs like TNPAL-SM are instrumental in monitoring the activity of sphingomyelinases (SMases), the enzymes responsible for hydrolyzing sphingomyelin into ceramide and phosphocholine. By incorporating TNPAL-SM into isolated cellular fractions, such as plasma membranes or lysosomes, researchers can directly measure the rate of its hydrolysis. This is typically achieved by separating the fluorescent product, TNPAL-ceramide, from the parent TNPAL-SM using techniques like high-performance liquid chromatography (HPLC) followed by fluorescence detection nih.govnih.govresearchgate.net. Such assays provide quantitative data on enzyme kinetics and the regulation of SMase activity by various stimuli. For instance, studies have shown that upon induction of apoptosis, there is a significant increase in SMase activity, leading to the rapid breakdown of sphingomyelin nih.govnih.gov.
Table 1: Illustrative Data on this compound Hydrolysis in Isolated Plasma Membranes This table presents hypothetical data to illustrate the quantification of TNPAL-SM hydrolysis by sphingomyelinase (SMase) in an in vitro assay using isolated plasma membranes. The values are representative of typical experimental outcomes.
| Time (minutes) | This compound Remaining (%) | TNPAL-Ceramide Formed (pmol) |
|---|---|---|
| 0 | 100 | 0 |
| 5 | 75 | 25 |
| 10 | 50 | 50 |
| 20 | 25 | 75 |
| 30 | 10 | 90 |
The conversion of sphingomyelin to ceramide is a critical event in numerous signaling pathways, including those leading to apoptosis, cell cycle arrest, and inflammation. TNPAL-SM allows for the precise monitoring of this conversion in living cells. Following the introduction of TNPAL-SM, its metabolism can be tracked over time by fluorescence microscopy or by extracting lipids and analyzing them via HPLC nih.govresearchgate.net. This approach has revealed that ceramide generation is often a rapid and localized process. For example, in response to certain apoptotic stimuli, ceramide has been observed to accumulate in specific membrane domains, forming ceramide-rich platforms that are thought to be crucial for the recruitment and activation of downstream signaling proteins nih.govnih.gov. The kinetics of TNPAL-ceramide formation can provide valuable information about the activation of different sphingomyelinases, such as neutral or acid SMase, which have distinct subcellular locations and roles in signaling nih.govnih.gov.
Table 2: Illustrative Kinetic Data of Ceramide Generation from this compound in Cultured Cells This table provides a hypothetical representation of the change in TNPAL-Ceramide concentration over time following the stimulation of cells with a pro-apoptotic agent. The data is for illustrative purposes to demonstrate the dynamics of ceramide generation.
| Time after Stimulation (minutes) | Cellular TNPAL-Ceramide Concentration (µM) |
|---|---|
| 0 | 0.5 |
| 2 | 2.1 |
| 5 | 5.8 |
| 10 | 8.2 |
| 15 | 9.5 |
Understanding Membrane Microdomain Dynamics and Lipid Raft Organization
Sphingomyelin is a key component of lipid rafts, which are dynamic, ordered microdomains within the plasma membrane enriched in sphingolipids and cholesterol. These rafts are thought to play a crucial role in signal transduction by organizing signaling molecules. TNPAL-SM can be used to probe the structure and dynamics of these domains.
The hydrolysis of sphingomyelin to ceramide can significantly alter the biophysical properties of the membrane. Ceramide molecules have a different shape and charge compared to sphingomyelin, and their accumulation can lead to changes in membrane fluidity, curvature, and the stability of lipid rafts nih.govjst.go.jpresearchgate.net. Techniques such as fluorescence anisotropy can be employed to measure changes in membrane fluidity. By incorporating a fluorescent probe like diphenylhexatriene (DPH) into membranes containing TNPAL-SM and then treating with sphingomyelinase, researchers can monitor the changes in fluorescence anisotropy, which is inversely related to membrane fluidity jst.go.jpmdpi.comresearchgate.nettaylorfrancis.comnih.gov. Studies have generally shown that the conversion of sphingomyelin to ceramide leads to a more ordered and less fluid membrane environment jst.go.jp.
Table 3: Illustrative Fluorescence Anisotropy Data Showing Changes in Membrane Fluidity This table presents hypothetical fluorescence anisotropy data to illustrate the effect of sphingomyelin hydrolysis on membrane fluidity. An increase in anisotropy indicates a decrease in membrane fluidity. The data is representative of findings from studies using fluorescent probes to assess membrane order.
| Condition | Fluorescence Anisotropy (r) |
|---|---|
| Control (TNPAL-SM containing liposomes) | 0.15 |
| After Sphingomyelinase Treatment | 0.28 |
Lipid rafts are thought to function as platforms for the assembly of signaling complexes, often referred to as "signalosomes". The integrity of these rafts is crucial for the proper localization and function of many receptors and signaling proteins nih.govfrontiersin.orgarxiv.org. The hydrolysis of sphingomyelin can modulate the compartmentalization of these molecules. For instance, the generation of ceramide can lead to the coalescence of small rafts into larger platforms, which can either enhance or inhibit signaling depending on the specific pathway nih.govfrontiersin.org. The use of TNPAL-SM, in conjunction with fluorescently tagged receptors or signaling proteins, allows for the visualization of these dynamic changes using advanced microscopy techniques like Förster Resonance Energy Transfer (FRET) nih.govresearchgate.net. FRET can provide quantitative information about the proximity of different molecules, and thus can be used to study the co-localization of receptors within ceramide-enriched domains formed from the hydrolysis of TNPAL-SM. For example, studies have shown that the clustering of certain receptors, such as the EGF receptor, can be induced by factors that activate acid sphingomyelinase and is dependent on intact lipid rafts nih.gov.
Table 4: Illustrative FRET Efficiency Data on Receptor Clustering This table provides hypothetical Förster Resonance Energy Transfer (FRET) efficiency data to illustrate the effect of TNPAL-SM hydrolysis on the clustering of a generic receptor within the plasma membrane. An increase in FRET efficiency suggests a closer association of receptor molecules.
| Condition | FRET Efficiency (%) |
|---|---|
| Control (Before SMase treatment) | 15 |
| After Sphingomyelinase Treatment | 45 |
Mechanistic Studies of Cellular Processes Modulated by Sphingolipid Metabolites
The metabolic products of sphingomyelin, particularly ceramide, are potent bioactive molecules that can influence a wide range of cellular processes. By using TNPAL-SM to manipulate and monitor the levels of these metabolites, researchers can gain mechanistic insights into their roles in cell physiology and pathology. For example, the link between ceramide generation and the execution phase of apoptosis is well-established nih.govnih.gov. Studies using fluorescent sphingomyelin analogs have helped to demonstrate that the hydrolysis of sphingomyelin and the subsequent changes in membrane structure are critical for morphological changes associated with apoptosis, such as membrane blebbing nih.gov. Furthermore, by tracing the fate of TNPAL-SM, it is possible to investigate the interplay between different sphingolipid metabolic pathways and how they are coordinated to regulate cellular decisions, such as the balance between cell survival and cell death.
Role in Regulating Programmed Cell Death Pathways (e.g., Apoptosis)
The sphingomyelin signaling pathway plays a critical role in the regulation of programmed cell death, particularly apoptosis. cusabio.combiorxiv.org A key event in this pathway is the enzymatic hydrolysis of sphingomyelin, a major component of cell membranes, into ceramide and phosphocholine. Ceramide functions as a potent second messenger that can initiate a cascade of events leading to apoptosis. nih.govmdpi.com The use of this compound as a chromogenic substrate enables researchers to quantify the activity of sphingomyelinases (SMases), the enzymes responsible for ceramide production, and thus investigate the involvement of this pathway in cell death.
Activation of the sphingomyelin pathway by various stimuli, such as the cytokine Tumor Necrosis Factor-alpha (TNF-α), has been shown to induce apoptosis in multiple cell lines. nih.govnih.gov When TNF-α binds to its receptor, it can trigger the activation of sphingomyelinases, leading to an increase in intracellular ceramide levels. nih.govresearchgate.net This accumulation of ceramide is associated with the characteristic hallmarks of apoptosis, including internucleosomal DNA cleavage, which results in a "laddered" pattern on agarose gel electrophoresis, and the formation of apoptotic bodies. nih.govnih.gov Studies have demonstrated that direct exposure of cells to synthetic ceramides or exogenous sphingomyelinase can mimic the apoptotic effects of TNF-α, confirming the central role of ceramide in this process. nih.govnih.gov These findings establish the ceramide-dependent signaling system as a crucial component in the molecular machinery that governs programmed cell death. nih.gov
The table below summarizes key research findings on the induction of apoptosis via the sphingomyelin pathway.
| Cell Line(s) | Inducing Agent | Key Observation(s) | Reference(s) |
| HL-60, U937 (human leukemia); L929/LM, WEHI 164/13 (murine fibrosarcoma) | TNF-α, Exogenous Sphingomyelinase, Synthetic Ceramides | Induced internucleosomal cleavage of genomic DNA, characteristic of apoptosis. | nih.govnih.gov |
| HL-60, U937 | TNF-α, Exogenous Sphingomyelinase, Synthetic Ceramides | Promoted time- and concentration-dependent degradation of DNA into small fragments. | nih.govnih.gov |
| General | Cellular Stress | Pro-apoptotic Bcl-2 family members target mitochondria, causing cytochrome c release. | nih.gov |
| General | Various Apoptotic Stimuli | Caspase activation can lead to sphingomyelin hydrolysis and ceramide production. | nih.gov |
Involvement in Diverse Cellular Signaling Cascades and Transduction
This compound serves as an essential analytical tool for elucidating the role of the sphingomyelin pathway in a wide array of cellular signaling cascades. sigmaaldrich.com This pathway is not limited to apoptosis but is also integral to processes such as cell proliferation, differentiation, and senescence. cusabio.com The core mechanism of this signal transduction involves the hydrolysis of sphingomyelin by sphingomyelinases, generating ceramide. nih.govnih.gov Ceramide then acts as a lipid second messenger, activating or inhibiting downstream effector proteins, including specific protein kinases and phosphatases, to orchestrate a cellular response. nih.govnih.gov
The signaling cascade is typically initiated by the binding of a ligand, such as TNF-α, to its cell surface receptor. nih.govresearchgate.net This event leads to the rapid activation of either neutral or acid sphingomyelinases, which then catabolize sphingomyelin located in the plasma membrane. nih.gov The localized production of ceramide can alter the biophysical properties of the membrane and lead to the recruitment and activation of specific signaling proteins. nih.gov For instance, ceramide has been shown to stimulate a ceramide-activated protein kinase, demonstrating a direct link between sphingomyelin hydrolysis and the phosphorylation of downstream targets. nih.gov The specificity of the cellular outcome often depends on the type of cell, the initiating stimulus, and the subcellular location of ceramide generation. nih.gov
The key components and progression of the TNF-α-mediated sphingomyelin signaling pathway are outlined in the table below.
| Component | Description | Role in Pathway | Reference(s) |
| Stimulus | Tumor Necrosis Factor-alpha (TNF-α) | Initiates the signaling cascade by binding to its receptor. | nih.govresearchgate.net |
| Receptor | TNFR1 | Trimerizes upon TNF-α binding, recruiting cytosolic adaptor proteins. | researchgate.net |
| Enzyme | Sphingomyelinase (SMase) | Catalyzes the hydrolysis of sphingomyelin to produce ceramide. Both acid and neutral isoforms can be activated. | nih.govresearchgate.net |
| Second Messenger | Ceramide | Bioactive lipid that modulates the activity of downstream effector molecules, such as protein kinases and phosphatases. | nih.govnih.gov |
| Downstream Effectors | Caspases, Protein Kinases (e.g., MAPK), Protein Phosphatases | Execute the final cellular response, which can include apoptosis, cell cycle arrest, or survival, depending on the cellular context. | researchgate.net |
Regulation of Autophagic Flux and Lysosomal Function
The integrity of lysosomal function and the regulation of autophagy, a cellular recycling process, are critically linked to sphingomyelin metabolism. Acid sphingomyelinase (ASM), a key lysosomal enzyme, plays a pivotal role in this process by catabolizing sphingomyelin within the lysosome. nih.govmdpi.com The activity of ASM, which can be assayed using this compound, is essential for maintaining lysosomal homeostasis and facilitating the maturation of autophagosomes. nih.gov
Autophagy is a multi-step process that involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and then fuses with a lysosome to form an autophagolysosome. Inside the autophagolysosome, the engulfed material is degraded and recycled. nih.gov Research has shown that ASM is essential for the fusion of autophagosomes with lysosomes. nih.gov In cells deficient in ASM, such as in the lysosomal storage disorder Niemann-Pick disease type A, the accumulation of sphingomyelin impairs this fusion step. nih.govnih.gov This leads to a buildup of autophagosomes and a blockage of the autophagic flux, preventing the cell from efficiently clearing damaged organelles and protein aggregates. nih.govnih.gov
Studies using mouse models have demonstrated that ASM deficiency results in elevated levels of the autophagosome marker LC3B and the selective autophagy substrate p62, indicating a disruption in the autophagic process. nih.gov The inability to form functional autophagolysosomes in ASM-deficient cells highlights the critical role of sphingomyelin catabolism in the final stages of autophagy. nih.gov Therefore, this compound-based assays are valuable for investigating how lysosomal lipid metabolism governs cellular degradative pathways.
The table below details the impact of Acid Sphingomyelinase on autophagy.
| Condition | Key Cellular Events | Outcome | Reference(s) |
| Normal ASM Function | Efficient fusion of autophagosomes with lysosomes. | Formation of autophagolysosomes and successful completion of autophagic flux. | nih.gov |
| ASM Deficiency (e.g., Niemann-Pick Disease) | Sphingomyelin accumulates within lysosomes. | Blockage of autophagic flux; accumulation of autophagosomes and p62. Impaired cellular recycling. | nih.govnih.gov |
| ASM Overexpression | Enhanced formation of autophagolysosomes. | Restored autophagic flux in ASM-deficient cells. | nih.gov |
Tnpal Sphingomyelin in Pathogen Host Interaction Research
Characterization of Microbial Sphingomyelinases Utilizing TNPAL-Sphingomyelin
This compound provides a reliable method for the kinetic analysis and characterization of microbial SMases. The hydrolysis of this substrate by SMase releases a colored product, allowing for spectrophotometric quantification of enzyme activity. sigmaaldrich.com This has been instrumental in studying SMases from a diverse range of pathogens.
Several pathogenic bacteria produce sphingomyelinases that are considered significant virulence factors. researchgate.netfrontiersin.org The characterization of these enzymes is crucial for understanding their pathogenic mechanisms.
Helicobacter pylori : This bacterium, a primary cause of peptic ulcers and gastric cancer, possesses both neutral and acidic sphingomyelinases. nih.gov Studies have identified a membrane-bound, Mg2+-dependent neutral SMase with an optimal pH of 7.0, and a cytosolic, Mg2+-independent acidic SMase with an optimal pH of 5.0. nih.gov The membrane-bound SMase from H. pylori has been shown to be antigenically related to the SMase from Bacillus cereus. nih.gov
Bacillus cereus : The SMase from B. cereus is a well-characterized enzyme and is often used as a positive control in SMase activity assays. frontiersin.org It is a potent enzyme that hydrolyzes sphingomyelin (B164518) to ceramide and phosphocholine. frontiersin.orgnih.gov A convenient chromogenic assay for B. cereus SMase activity has been developed, which can also be applied to the enzymatic hydrolysis of other lysophospholipids. nih.gov The specific activity of B. cereus SMase can be determined using this compound as a substrate. sigmaaldrich.com
Staphylococcus aureus : The β-hemolysin produced by S. aureus is a sphingomyelinase C that plays a significant role in its virulence. nih.govebi.ac.uk This enzyme contributes to the pathogen's ability to disrupt host cell membranes and escape from the phagocytic vacuole. ebi.ac.uk
| Bacterial Sphingomyelinase | Source Organism | Optimal pH | Cofactor Dependence | Key Characteristics |
| Neutral Sphingomyelinase | Helicobacter pylori | 7.0 | Mg2+ | Membrane-bound; antigenically related to B. cereus SMase. nih.gov |
| Acidic Sphingomyelinase | Helicobacter pylori | 5.0 | Mg2+-independent | Cytosolic. nih.gov |
| Sphingomyelinase C | Bacillus cereus | Wide range | Mg2+ | Potent enzyme often used as a standard in assays. frontiersin.orgsigmaaldrich.com |
| β-hemolysin (SMase C) | Staphylococcus aureus | Not specified | Not specified | Acts as a hemolysin and virulence factor. nih.govebi.ac.uk |
Sphingomyelinases are not limited to bacteria; they are also found in the venom and saliva of certain arthropods, where they play a role in feeding and pathogen transmission.
Tick Sphingomyelinases : Ticks, such as Ixodes scapularis and Rhipicephalus microplus, secrete sphingomyelinase-like proteins in their saliva. nih.govodu.edunih.gov The I. scapularis SMase-like protein (IsSMase) is an ortholog of the dermonecrotic toxin SMase D found in spider venom. nih.gov IsSMase is thought to modulate the host immune response to facilitate pathogen transmission. nih.gov A novel SMase-like protein from R. microplus (RmSMase) has been characterized and shown to have Ca2+ and Mg2+ dependence at an acidic pH, distinguishing it from IsSMase. nih.gov The transcription of RmSMase is upregulated during tick feeding, suggesting its importance in this process. nih.gov
| Arthropod Sphingomyelinase | Source Organism | Optimal pH | Cofactor Dependence | Key Characteristics |
| IsSMase | Ixodes scapularis | Neutral | Mg2+ | Modulates host immune response. nih.govnih.gov |
| RmSMase | Rhipicephalus microplus | Acidic | Ca2+ and Mg2+ | Upregulated during tick feeding. nih.gov |
Elucidating the Role of Pathogen-Derived SMases in Virulence Mechanisms
Pathogen-derived SMases are crucial virulence factors that contribute to the establishment and progression of infections. nih.govresearchgate.net Their ability to modify host cell membranes and generate bioactive lipid second messengers is central to their pathogenic effects. nih.govnih.gov
The primary pathogenic action of microbial SMases is the hydrolysis of sphingomyelin in the outer leaflet of the host cell membrane. nih.gov This enzymatic activity has several consequences that benefit the pathogen. The breakdown of sphingomyelin into ceramide and phosphocholine alters the biophysical properties of the membrane, including its fluidity and permeability. nih.gov This disruption can lead to cell lysis, as seen with the hemolytic activity of some SMases, which may aid pathogens in acquiring essential nutrients like iron from host erythrocytes. plos.org For intracellular pathogens, SMase activity can facilitate escape from phagosomes into the host cell cytosol, a critical step for their replication and survival. nih.govebi.ac.uk
The products of sphingomyelin hydrolysis, particularly ceramide, are potent bioactive molecules that can trigger a variety of host cellular responses. nih.govnih.gov
Hemolytic Activity : Several bacterial SMases are potent hemolysins, capable of lysing red blood cells. ebi.ac.ukplos.org This activity is a direct consequence of the disruption of the erythrocyte membrane integrity following sphingomyelin hydrolysis. The release of hemoglobin can provide a source of iron for the invading pathogen. plos.org
Immune Modulation : The generation of ceramide in host cell membranes can initiate signaling cascades that modulate the host's immune response. nih.gov For instance, the SMase-like protein from Ixodes scapularis saliva is believed to shift the host immune response towards a Th2 phenotype, which suppresses Th1-mediated cytokines, thereby creating a more favorable environment for pathogen transmission. nih.gov
Interplay between Microbial Sphingomyelinase Activity and Host Sphingolipid Metabolism
The interaction between microbial SMases and the host is not a one-way street. The activity of these pathogenic enzymes directly intersects with the host's own complex sphingolipid metabolism. Host cells utilize their own sphingomyelinases to regulate a multitude of cellular processes, including stress responses, apoptosis, and inflammation. nih.govnih.gov
Pathogens have evolved to exploit this intricate host machinery. By producing their own SMases, they can generate signaling molecules like ceramide, effectively hijacking host signaling pathways for their own benefit. nih.govnih.gov This can lead to the induction of apoptosis in host cells, which may aid in pathogen dissemination or evasion of the immune system. nih.gov Furthermore, the alteration of the host's sphingolipid profile by microbial SMases can have broader implications for the host's ability to respond to the infection. nih.govfrontiersin.org There is a growing understanding that the balance of sphingolipids is critical for maintaining immune homeostasis, and disruptions to this balance by pathogenic SMases can significantly impact the outcome of an infection. nih.govlibis.benih.gov
Alterations in Host Sphingolipid Profiles and Signaling during Infection
Pathogen-host interactions often involve a complex molecular interplay where pathogens manipulate host cellular processes to their advantage. A critical aspect of this manipulation is the alteration of the host cell's lipid metabolism, particularly that of sphingolipids. Sphingolipids are not only essential structural components of cellular membranes but also act as key signaling molecules in a myriad of cellular events, including cell growth, differentiation, and apoptosis. Consequently, pathogens have evolved mechanisms to co-opt host sphingolipid pathways to facilitate their entry, replication, and survival. The use of fluorescently labeled sphingolipid analogs, such as this compound, and more advanced probes like trifunctional sphingomyelins (TFSMs), has been instrumental in elucidating these intricate interactions at a molecular and even nanoscale level.
Recent research has leveraged sophisticated chemical probes to visualize the dynamics of sphingomyelin metabolism during bacterial infections. A prime example is the use of trifunctional sphingomyelin (TFSM) derivatives to study infections by Chlamydia trachomatis, an obligate intracellular bacterium. drugdiscoverynews.comnih.govsciencedaily.com These TFSMs are synthetic sphingomyelin molecules equipped with multiple functionalities, including fluorescent reporters, which allow for the direct visualization of their uptake and metabolic fate within infected host cells. uni-wuerzburg.deresearchgate.net
Studies employing these advanced probes have revealed significant alterations in the host's sphingolipid profile, driven by the metabolic activity of the invading pathogen. For instance, during Chlamydia trachomatis infection, the bacteria actively harness the host's sphingomyelin. drugdiscoverynews.com By using TFSMs, researchers have been able to observe that these sphingomyelin analogs are taken up by the infected host cell and transported to the chlamydial inclusion, a specialized membrane-bound compartment where the bacteria reside and replicate. sciencedaily.comuni-wuerzburg.de
Once inside the inclusion, the TFSMs are metabolized by bacterial enzymes, specifically sphingomyelinases. drugdiscoverynews.comnih.gov This enzymatic breakdown of sphingomyelin is a crucial step in the infection process for many pathogens, including viruses like Ebola and measles, as well as bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. sciencedaily.comtechnologynetworks.com The cleavage of the sphingomyelin molecule results in the formation of ceramide and other downstream metabolites. The use of FRET (Förster Resonance Energy Transfer)-based TFSMs has enabled researchers to distinguish between the intact and the cleaved forms of the molecule, providing a direct readout of sphingomyelinase activity within the infected cell. nih.govresearchgate.net
A key finding from this research is that the metabolic state of the sphingomyelin probe changes during the developmental cycle of Chlamydia trachomatis. The chlamydial inclusion is predominantly filled with the metabolized, or cleaved, forms of the TFSMs. nih.gov Furthermore, as the bacteria differentiate from the non-infectious reticulate bodies to the infectious elementary bodies, the proportion of these metabolized sphingomyelin molecules increases. nih.govuni-wuerzburg.de This suggests a differential requirement for sphingomyelin and its metabolites during the various stages of the chlamydial life cycle and points to distinct membrane compositions of the different developmental forms of the bacteria. nih.gov
The application of super-resolution imaging techniques, such as expansion microscopy, in conjunction with these trifunctional probes, has provided an unprecedented nanoscale view of these processes. drugdiscoverynews.comnih.govsciencedaily.com This has allowed for the precise localization of sphingomyelin metabolism within the intricate structures of the infected cell and the chlamydial inclusion.
The table below summarizes the key findings from studies on Chlamydia trachomatis infection using trifunctional sphingomyelin probes.
| Pathogen | Probe Used | Key Findings in Infected Host Cells | Significance in Pathogen-Host Interaction |
| Chlamydia trachomatis | Trifunctional Sphingomyelin (TFSM) | - TFSM is taken up by the host cell and localizes to the chlamydial inclusion. - TFSM is metabolized (cleaved) by bacterial sphingomyelinases within the inclusion. - The proportion of metabolized TFSM increases as bacteria mature from reticulate to elementary bodies. | - Demonstrates the pathogen's ability to acquire and modify host sphingolipids. - Highlights the importance of sphingomyelin metabolism for the chlamydial developmental cycle. - Suggests different membrane compositions and metabolic requirements for the various bacterial forms. |
These findings underscore the critical role of host sphingomyelin metabolism in the pathogenesis of infectious diseases. The ability of pathogens to manipulate these pathways highlights them as potential targets for novel therapeutic interventions. The continued development and application of advanced chemical probes like this compound and trifunctional sphingomyelins will be pivotal in further unraveling the complexities of pathogen-host interactions.
Advanced Methodologies and Future Research Trajectories
Integration of TNPAL-Sphingomyelin Assays with High-Throughput Screening Platforms
The unique properties of TNPAL-SM make it highly suitable for adaptation to high-throughput screening (HTS) platforms. These platforms are essential for rapidly testing large libraries of chemical compounds to identify those that modulate the activity of a specific biological target. The enzymatic hydrolysis of TNPAL-SM by sphingomyelinase yields a colored product, enabling a straightforward spectrophotometric readout that can be automated for screening purposes.
Screening for Novel Sphingomyelinase Inhibitors and Activators
The search for novel inhibitors and activators of sphingomyelinase (SMase) is driven by the enzyme's central role in cellular signaling pathways, including those governing apoptosis, proliferation, and inflammation. nih.govnih.gov Dysregulation of SMase activity is implicated in numerous diseases, such as atherosclerosis, diabetes, and Niemann-Pick disease. nih.govnih.gov HTS assays using TNPAL-SM as a substrate can efficiently screen vast compound libraries for potential therapeutic agents.
In a typical HTS setup, SMase activity is measured in microtiter plates (e.g., 96, 384, or even 1536-well formats) in the presence of test compounds. nih.govnih.gov A reduction in color development from TNPAL-SM hydrolysis indicates inhibition of the enzyme, while an increase suggests activation. Such screens have successfully identified potent SMase inhibitors with IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) in the low micromolar range. nih.govnih.gov The robustness of these assays is often evaluated using the Z'-factor, a statistical measure of assay quality, with values between 0.7 and 0.95 indicating excellent performance for screening. nih.gov
| Parameter | Assay Format 1 | Assay Format 2 |
|---|---|---|
| Substrate Type | Radiolabeled Sphingomyelin (B164518) nih.gov | Natural Sphingomyelin nih.gov |
| Plate Format | 96-well, 384-well nih.gov | 1536-well nih.gov |
| Detection Method | Scintillation Counting | Coupled Enzymatic Assay (Colorimetric/Fluorometric) |
| Z'-Factor | 0.7 - 0.95 nih.gov | Not Reported |
| Identified Inhibitor Potency (IC50) | Sub- to low micromolar nih.gov | 1.7 to 38.2 µM nih.gov |
Identification of Small Molecule Modulators of Sphingolipid Metabolism
Beyond directly targeting SMase, HTS assays can identify small molecules that modulate the broader network of sphingolipid metabolism. nih.gov Enzymes like sphingomyelin synthase (SMS), which synthesizes sphingomyelin from ceramide, are also attractive drug targets for conditions like insulin resistance and atherosclerosis. nih.gov While TNPAL-SM is a substrate for SMase, HTS campaigns can be designed to uncover compounds that affect related pathways. For example, a compound that inhibits SMS would lead to a decrease in the cellular pool of sphingomyelin available for SMase, which could be detected in subsequent cell-based assays. Structure-based virtual screening combined with bioassays has led to the discovery of small-molecule SMS inhibitors with IC50 values below 20 μM. nih.gov These findings provide crucial structure-activity relationship data for developing more potent and specific modulators of sphingolipid pathways.
Complementary Analytical Techniques Employed in Conjunction with TNPAL-SM Studies
While TNPAL-SM assays are excellent for primary screening, the results are often validated and expanded upon using more sensitive and quantitative analytical methods. These complementary techniques provide a more detailed picture of the enzymatic reaction and its products.
Refinements in Spectrophotometric and Fluorometric Assay Sensitivities
The sensitivity of assays for sphingomyelinase activity is paramount for detecting subtle changes in enzyme function. Spectrophotometric methods using TNPAL-SM provide a direct measure of hydrolysis. sigmaaldrich.com However, fluorometric assays, which often use different synthetic substrates or coupled enzymatic reactions, can offer significantly higher sensitivity. nih.gov For instance, some fluorometric kits can detect sphingomyelin concentrations as low as 1 µM.
Optimizing reaction conditions is key to maximizing the sensitivity of both types of assays. semanticscholar.org Factors such as pH, temperature, and substrate concentration must be carefully controlled. For example, acid sphingomyelinases exhibit optimal activity at a lower pH (4.5–5.0), and assays must be buffered accordingly to achieve maximal signal. nih.gov Furthermore, in fluorometric assays, it is crucial to ensure that substrate and enzyme concentrations are optimized to prevent the generation of excessive fluorophore, which can saturate the detector and lead to inaccurate readings. semanticscholar.org
Advanced Chromatographic Analysis for Quantitative Determination of Hydrolysis Products
To confirm the results of screening assays and to precisely quantify the products of sphingomyelin hydrolysis, researchers employ advanced chromatographic techniques. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for separating and measuring individual sphingolipids. nih.govnih.govresearchgate.net
One established HPLC method involves the enzymatic hydrolysis of sphingomyelin to release sphingosine. nih.govnih.gov The sphingosine is then derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA), allowing for highly sensitive detection. nih.govnih.gov This method is specific and reproducible, with limits of detection for sphingomyelin in the low picomole range (e.g., 5 pmol). nih.gov HPTLC is also used as a preliminary step to separate sphingomyelin from other lipids in complex biological samples before enzymatic hydrolysis and HPLC analysis. nih.govresearchgate.netresearchgate.net These chromatographic techniques are indispensable for validating hits from HTS campaigns and for detailed mechanistic studies of sphingomyelinase and other enzymes in the sphingolipid pathway.
| Technique | Principle | Substrate/Analyte | Reported Sensitivity |
|---|---|---|---|
| Spectrophotometry | Measures color change upon substrate hydrolysis. sigmaaldrich.com | This compound sigmaaldrich.com | Dependent on extinction coefficient of product. |
| Fluorometry | Measures fluorescence of product from enzymatic reaction. nih.gov | Fluorescent SM derivatives or coupled assays. nih.gov | As low as 1 µM of Sphingomyelin. |
| HPLC with Fluorescence Detection | Chromatographic separation followed by fluorescent derivatization of hydrolysis products. nih.govnih.gov | Sphingosine (from SM hydrolysis). nih.govnih.gov | LOD: 5 pmol; LOQ: 20 pmol. nih.gov |
| HPTLC | Separation of lipids on a plate based on polarity. researchgate.net | Sphingomyelin, Ceramide, Sphingosine. researchgate.net | Primarily used for separation prior to quantification. |
*LOD: Limit of Detection; LOQ: Limit of Quantification
Emerging Research Directions in Sphingolipid Biology Benefiting from Synthetic Probes
The study of sphingolipids has been hampered by their complexity and ubiquitous nature within cells. nih.gov Synthetic probes, such as TNPAL-SM and other fluorescent or photoactivatable analogs, are invaluable chemical tools for dissecting the specific roles of these lipids in cellular processes. nih.govnih.gov Current research is increasingly focused on the intricate involvement of sphingolipid metabolism in major human diseases.
Emerging evidence strongly links sphingolipids to the pathophysiology of cardiovascular diseases (CVDs), including atherosclerosis and heart failure. frontiersin.orgmdpi.commdpi.comfrontiersin.org Metabolites like ceramide, generated from sphingomyelin hydrolysis, are implicated in promoting inflammation, endothelial dysfunction, and apoptosis of vascular cells, all of which contribute to the development of atherosclerotic plaques. mdpi.commdpi.comfrontiersin.org Synthetic probes that allow for the measurement of SMase activity are critical for investigating these mechanisms and for screening compounds that could mitigate these pathological effects by altering ceramide production. mdpi.com
Furthermore, the sphingolipid pathway is now recognized for its role in the biogenesis and secretion of exosomes, which are small extracellular vesicles involved in cell-to-cell communication and are potential indicators for the onset of CVDs. frontiersin.org Understanding how enzymes like SMase influence exosome formation and content is a burgeoning area of research. Tools like TNPAL-SM enable the identification of modulators that can be used to probe these novel biological functions, potentially leading to new therapeutic strategies that target sphingolipid metabolism to treat cardiovascular and other metabolic diseases. mdpi.com
Deeper Understanding of Enzyme-Membrane Interactions at a Biophysical Level
The enzymatic hydrolysis of sphingomyelin by sphingomyelinase, an activity readily assayed using this compound, initiates a cascade of biophysical changes within the cell membrane. The conversion of sphingomyelin to ceramide alters the lipid packing and can lead to the formation of distinct membrane domains. While this compound is instrumental in quantifying the catalytic event, a deeper biophysical understanding requires the integration of complementary techniques to probe the subsequent structural rearrangements in the membrane.
Advanced biophysical approaches are being employed to elucidate the intricate relationship between sphingomyelinase activity and membrane dynamics. These methodologies, often used in conjunction with assays that can be initiated by substrates like this compound, include:
Fluorescence Spectroscopy: Utilizing fluorescent probes sensitive to the lipid environment, researchers can monitor changes in membrane fluidity, order, and the formation of gel-like or liquid-ordered domains in real-time following the enzymatic generation of ceramide.
Differential Scanning Calorimetry (DSC): This technique allows for the study of the phase behavior of lipid membranes. By analyzing the thermotropic properties of membranes before and after sphingomyelinase treatment, scientists can gain insights into how ceramide production alters the stability and organization of lipid domains.
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of membrane surfaces, enabling the direct visualization of changes in membrane structure, such as the formation of ceramide-rich platforms, following the hydrolysis of sphingomyelin.
These integrated approaches, with this compound providing a quantitative measure of the enzymatic trigger, are crucial for a comprehensive biophysical understanding of how sphingomyelinase activity modulates the structural and functional properties of cellular membranes.
| Methodology | Biophysical Parameter Measured | Contribution to Understanding Enzyme-Membrane Interactions |
|---|---|---|
| This compound Assay | Enzyme kinetics (rate of hydrolysis) | Quantifies the initial enzymatic event that triggers membrane changes. |
| Fluorescence Spectroscopy | Membrane fluidity, lipid packing, domain formation | Provides real-time information on the dynamic changes in the lipid environment. |
| Differential Scanning Calorimetry (DSC) | Phase transition temperature and enthalpy | Characterizes the thermodynamic properties of membrane domains. |
| Atomic Force Microscopy (AFM) | Membrane topography and structure | Allows for direct visualization of structural rearrangements on the membrane surface. |
Exploration of Specific Sphingomyelinase Functions in Diverse Biological Systems and Organelles
This compound serves as a versatile substrate for a variety of sphingomyelinases, including those from microbial and animal sources. This adaptability makes it a valuable tool for exploring the specific roles of these enzymes in a wide range of biological contexts, from different cell types to subcellular organelles. The function of sphingomyelinases is not ubiquitous; for instance, acid sphingomyelinase (ASM) is predominantly active in the acidic environment of lysosomes and is implicated in the pathophysiology of Niemann-Pick disease, a lysosomal storage disorder characterized by the accumulation of sphingomyelin. nih.gov
The use of this compound in assays with isolated subcellular fractions, such as lysosomes or mitochondria, allows for the precise measurement of sphingomyelinase activity within these organelles. This approach is critical for dissecting the localized functions of different sphingomyelinase isoforms. For example, quantifying ASM activity in lysosomes from patient-derived cells is a key diagnostic and research tool for Niemann-Pick disease. nih.gov
Furthermore, this compound can be employed to investigate the role of sphingomyelinases in various physiological and pathological processes. Research has implicated these enzymes in a multitude of cellular events, including signal transduction, apoptosis, and inflammatory responses. By providing a reliable method for quantifying sphingomyelinase activity, this compound facilitates studies aimed at understanding how the dysregulation of this enzymatic activity contributes to the pathogenesis of a wide array of diseases.
| Biological System/Organelle | Specific Sphingomyelinase | Research Application |
|---|---|---|
| Lysosomes | Acid Sphingomyelinase (ASM) | Diagnosis and research of Niemann-Pick disease. nih.gov |
| Plasma Membrane | Neutral Sphingomyelinase (nSMase) | Investigation of signal transduction pathways. |
| Secretory Vesicles | Secretory Acid Sphingomyelinase (S-ASM) | Study of extracellular signaling and inflammatory responses. |
| Microbial Systems | Bacterial Sphingomyelinases | Characterization of virulence factors and host-pathogen interactions. |
Development of Next-Generation Sphingolipid Probes for Enhanced Spatial and Temporal Resolution
While this compound is a robust tool for in vitro spectrophotometric assays, it possesses inherent limitations for studying the intricate dynamics of sphingolipid metabolism in living cells. The chromogenic nature of the assay is not well-suited for high-resolution imaging, and the assay typically requires cell lysis, precluding real-time measurements in intact biological systems. These limitations have spurred the development of next-generation sphingolipid probes designed to offer superior spatial and temporal resolution.
The future of sphingolipid research lies in the application of advanced fluorescent probes that can overcome the shortcomings of traditional chromogenic substrates. These innovative tools include:
FRET-based Probes: Förster Resonance Energy Transfer (FRET) probes for sphingomyelinase activity consist of a sphingomyelin analog labeled with a donor and an acceptor fluorophore. Enzymatic cleavage separates the fluorophores, leading to a change in the FRET signal. This allows for ratiometric imaging of enzyme activity in living cells with high sensitivity and specificity.
Trifunctional Sphingomyelin Derivatives: These recently developed probes incorporate three key features: a sphingomyelin backbone for recognition by sphingomyelinases, a fluorescent reporter for imaging, and a clickable handle for bio-orthogonal chemistry. This design enables the visualization of sphingomyelin distribution and turnover with nanoscale resolution, particularly when combined with advanced imaging techniques like expansion microscopy.
Environment-Sensing Probes: Certain fluorescent probes are designed to change their emission properties in response to alterations in the local lipid environment. These can be used to monitor the biophysical consequences of sphingomyelinase activity, such as changes in membrane order and domain formation, in real-time and with high spatial resolution within living cells.
The development and application of these sophisticated probes are pushing the boundaries of sphingolipid research, enabling a more dynamic and detailed understanding of the roles of sphingomyelin and its metabolizing enzymes in cellular function and disease. While this compound remains a valuable tool for specific applications, the future of the field will undoubtedly be shaped by these more advanced and informative molecular probes.
| Probe Type | Principle | Advantages | Limitations |
|---|---|---|---|
| This compound | Chromogenic | Simple, quantitative, suitable for in vitro assays. | Low sensitivity, not suitable for live-cell imaging, requires cell lysis. |
| FRET-based Probes | Fluorescent (FRET) | High sensitivity, ratiometric imaging, suitable for live-cell imaging. | Complex probe design, potential for phototoxicity. |
| Trifunctional Probes | Fluorescent & Bio-orthogonal | Nanoscale resolution, visualization of lipid turnover, compatible with expansion microscopy. | Requires multi-step labeling and advanced imaging. |
Q & A
Q. What are the standard methodologies for quantifying TNPAL-Sphingomyelin hydrolysis in enzymatic assays?
Hydrolysis of this compound is typically measured using spectrophotometric assays. The reaction mixture contains this compound (0.3 mM) dissolved in Triton X-100 (1.5 mM), incubated with the enzyme (e.g., sphingomyelinase) at 37°C for 2 hours. The reaction is stopped, and the trinitrophenylamino residue released into the organic phase is quantified by absorbance at 330 nm . This method ensures reproducibility but requires strict control of pH (7.4) and temperature to avoid lipid decomposition during extraction .
Q. How can researchers isolate this compound from biological tissues for in vitro studies?
Total lipid extraction is performed using chloroform-methanol (2:1 v/v) homogenization, followed by phase separation with water and chloroform. The chloroform layer, containing lipids like this compound, is isolated and purified. This Bligh-Dyer method minimizes lipid degradation and is adaptable to tissues such as muscle or neural cells . Subsequent thin-layer chromatography (TLC) or HPLC can isolate sphingomyelin fractions for experimental use.
Q. What controls are essential in this compound hydrolysis experiments to ensure data validity?
Key controls include:
- Negative controls : Reaction mixtures without enzymes or heat-inactivated enzymes.
- Substrate controls : this compound incubated without enzymes to assess non-enzymatic hydrolysis.
- Positive controls : Use of standardized sphingomyelinase (e.g., from Bacillus cereus) with known activity units (1 unit = 1 µmole hydrolyzed/min at 37°C) . These controls help distinguish enzymatic activity from background noise .
Advanced Research Questions
Q. How can contradictory data on this compound hydrolysis rates between recombinant and native enzymes be resolved?
Discrepancies, such as recombinant phospholipase D hydrolyzing 39 nmol vs. native venom’s 24 nmol at 15 µg doses , may arise from:
- Purity differences : Recombinant enzymes lack contaminants present in crude venom.
- Assay conditions : Variations in substrate accessibility due to detergent concentrations (e.g., Triton X-100).
- Enzyme kinetics : Compare and values under standardized conditions. Validate findings using orthogonal methods like mass spectrometry to quantify hydrolyzed products .
Q. What experimental designs are optimal for studying this compound’s role in membrane dynamics?
- Model membranes : Incorporate this compound into liposomes or lipid rafts to study phase separation via fluorescence microscopy.
- Kinetic assays : Use stopped-flow techniques to resolve rapid enzymatic activity (e.g., sphingomyelinase-induced membrane remodeling).
- Cross-validation : Pair spectrophotometric data with NMR or MALDI-TOF to confirm hydrolysis patterns . Ensure lipid extraction protocols avoid oxidation (e.g., argon gas during processing) .
Q. How can researchers integrate this compound data into existing sphingolipid metabolic models?
- Literature triangulation : Compare hydrolysis rates with known sphingomyelinase isoforms (e.g., acid vs. neutral SMases) using databases like PubMed or Web of Science .
- Computational modeling : Input kinetic data (e.g., ) into tools like COPASI to predict metabolic flux in pathways such as ceramide signaling .
- Contradiction analysis : Use frameworks like TRIZ to identify hidden variables (e.g., lipid-protein interactions) that may explain outliers .
Methodological Best Practices
- Data reporting : Include raw absorbance values, enzyme activity units, and extraction yields in supplementary materials .
- Ethical rigor : Disclose lipid sources (e.g., synthetic vs. animal-derived this compound) in publications to ensure reproducibility .
- Critical analysis : Use hermeneutic frameworks to interpret qualitative data (e.g., lipid phase behavior) alongside quantitative metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
